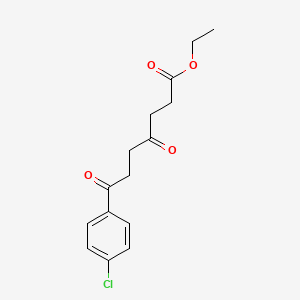

Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate

Description

Properties

Molecular Formula |

C15H17ClO4 |

|---|---|

Molecular Weight |

296.74 g/mol |

IUPAC Name |

ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate |

InChI |

InChI=1S/C15H17ClO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |

InChI Key |

VBNALWRGMKDXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology and Mechanism

A predominant approach involves Grignard reagent formation followed by condensation with diethyl oxalate. The protocol, adapted from CN103709035A, proceeds as follows:

- Grignard Reagent Preparation :

Condensation with Diethyl Oxalate :

Introduction of 4-Chlorophenyl Group :

Optimization and Challenges

- Solvent Choice : THF and toluene are critical for Grignard stability; alternative solvents like diethyl ether reduce yields by 15–20%.

- Temperature Control : Exothermic reactions necessitate rigorous cooling to prevent ketone reduction or over-alkylation.

Table 1: Grignard Method Performance

| Parameter | Value/Outcome | Source |

|---|---|---|

| Yield (Crude Product) | 82–90% | |

| Purity (Post-Purification) | 97.2–99.0% (GC) | |

| Key Side Reaction | Over-hydrolysis to carboxylic acid |

Claisen-Schmidt Condensation Approach

Reaction Design

This method leverages the Claisen-Schmidt mechanism to construct the dioxoheptanoate backbone:

- Base-Catalyzed Condensation :

- Michael Addition :

- Oxidation :

Advantages and Limitations

- Green Chemistry : Water/ethanol solvent systems reduce environmental impact.

- Yield Variability : Reported yields range from 52% to 75% due to competing aldol side reactions.

Table 2: Claisen-Schmidt Method Metrics

| Parameter | Value/Outcome | Source |

|---|---|---|

| Typical Yield | 52–75% | |

| Reaction Time | 5–8 hours | |

| Critical Side Product | Aldol adducts (up to 20%) |

Multicomponent One-Pot Synthesis

Three-Component Reaction

A streamlined one-pot method, inspired by pyrrolone derivative synthesis, involves:

Key Insights

- Catalyst Efficiency : Acetic acid acts as both solvent and catalyst, achieving conversions >85%.

- Workflow Simplicity : Eliminates intermediate isolation, reducing process time by 40% compared to stepwise methods.

Table 3: One-Pot Synthesis Outcomes

| Parameter | Value/Outcome | Source |

|---|---|---|

| Overall Yield | 70–82% | |

| Purity (HPLC) | ≥95% | |

| Byproducts | <5% (anisidine derivatives) |

Esterification of the Corresponding Acid

Acid Precursor Synthesis

7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid, synthesized via:

Esterification Protocol

- Fischer Esterification : The acid reacts with ethanol (H₂SO₄ catalyst) under reflux, achieving 88–92% conversion.

- Alternative : DCC/DMAP-mediated coupling enhances yields to 94% but increases cost.

Table 4: Esterification Efficiency

| Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Fischer Esterification | 88–92 | 90–95 | |

| DCC/DMAP Coupling | 94 | 98 |

Comparative Analysis and Recommendations

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Grignard-Based | 82–90 | High | Moderate | Low |

| Claisen-Schmidt | 52–75 | Low | High | High |

| One-Pot Multicomponent | 70–82 | Moderate | High | Moderate |

| Esterification | 88–94 | Variable | High | Low |

Recommendations :

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group and keto functionalities allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aryl Derivatives

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxoheptanoate (CAS 1188265-06-6)

- Molecular Formula : C₁₆H₂₀O₅

- Substituent : 4-Methoxyphenyl (electron-donating group).

- Synthesis : Achieved via optimized routes with yields of 43–49% .

- Purity : ≥95% (reagent suppliers) to ≥98% (original suppliers) .

Ethyl 7-(4-Bromophenyl)-4,7-Dioxoheptanoate (CAS 1208318-08-4)

- Molecular Formula : C₁₅H₁₇BrO₄ (inferred from structural similarity).

- Substituent : 4-Bromophenyl (electron-withdrawing, larger halogen).

- Purity : ≥95% .

- Key Differences : Bromine’s larger atomic radius introduces steric effects, which may reduce binding efficiency in biological targets compared to chlorine. Its higher molecular weight could also affect pharmacokinetics .

Acid Form: 7-(4-Chlorophenyl)-4,7-Dioxoheptanoic Acid (CAS 1566-07-0)

- Molecular Formula : C₁₃H₁₁ClO₄ (inferred).

- This acid form may serve as a metabolite or synthetic intermediate for the ester derivative .

Non-Aromatic Analog: 7-Ethoxy-4,7-Dioxoheptanoic Acid (CAS 1506-55-4)

- Molecular Formula : C₉H₁₄O₅.

- Structure : Lacks the aromatic ring, featuring ethoxy and ketone groups.

- Key Differences : The absence of the 4-chlorophenyl group eliminates aromatic interactions (e.g., π-π stacking) in biological systems, likely reducing target affinity. This compound highlights the critical role of the aryl substituent in the parent molecule’s activity .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate?

Methodological Answer: A key synthesis involves the condensation of 4,7-dioxoheptanoate derivatives with chlorophenyl-containing precursors. For example, sodium hydride-mediated alkylation followed by hydrolysis has been used to produce structurally similar esters (e.g., ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate), achieving high yields through optimized reaction conditions . Characterization typically employs NMR, IR, and mass spectrometry to confirm the ester and ketone functionalities .

Q. How is the compound characterized structurally and functionally in early-stage research?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical for confirming the ethyl ester group and ketone positions. Mass spectrometry (MS) validates the molecular weight (282.763 g/mol), while differential scanning calorimetry (DSC) or melting point analysis assesses purity. Physical properties like density (1.122 g/cm) and boiling point (391.05°C) are determined experimentally or via computational modeling .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer: Initial cytotoxicity screening often uses MTT assays in cell lines (e.g., NSCLC A549 and NCI-H460) to determine IC values. For example, structurally related imidazole derivatives with chlorophenyl groups showed IC values of 250–300 µM, highlighting dose-dependent viability reduction . Solubility and stability in PBS or DMSO should be tested to ensure assay reliability.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Methodological Answer: Yield optimization may involve protecting group strategies. For instance, using a 9-fluorenylidenemethyl ester as a transient protecting group for the carboxylate moiety minimizes steric hindrance during condensation reactions, followed by deprotection with 7,11-diazabicyclo[5.4.0]undec-11-ene (DBU) to enhance final product purity . Reaction temperature control (e.g., 0–5°C for exothermic steps) and catalyst selection (e.g., triethylamine for acylations) are also critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from variable adduct formation. For example, γ-hydroxyalkenals derived from 4,7-dioxoheptanoate esters can form competing Michael adducts with histidine or cystine residues, reducing target-specific interactions. Using polyclonal antibodies specific to CEP-modified lysine residues improves detection specificity in biological samples . Dose-response validation across multiple cell lines and orthogonal assays (e.g., apoptosis markers) further clarifies mechanisms .

Q. How does the chlorophenyl substituent influence the compound’s reactivity and bioactivity?

Methodological Answer: The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the ketone positions, facilitating nucleophilic attacks in synthetic modifications. In biological systems, this group improves membrane permeability and target binding affinity, as seen in analogs like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate, which downregulates sirtuin isoforms (Sirt1, Sirt6) in cancer cells . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymatic active sites.

Q. What analytical techniques are recommended for detecting byproducts or degradation products?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies minor byproducts (e.g., hydrolysis products like 4,7-dioxoheptanoic acid). Accelerated stability studies under varying pH and temperature conditions, followed by principal component analysis (PCA) of spectral data, quantify degradation pathways .

Methodological Notes

- Data Presentation : Raw data (e.g., NMR spectra, IC curves) should be included in appendices, with processed data (e.g., regression analyses) in the main text .

- Uncertainty Analysis : Report instrument precision (e.g., ±0.1°C for melting points) and biological assay variability (e.g., SEM in triplicate experiments) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.